

Comprehensive Technical Support Guide: VE-821 Solubility and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

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Chemical Properties & Solubility Profile of VE-821

VE-821 (CAS: 1232410-49-9) is a potent and highly selective ATP-competitive inhibitor of the ATR (Ataxia Telangiectasia and Rad3-Related) kinase with significant applications in cancer research, particularly in studying DNA damage response (DDR) mechanisms and radiosensitization. Below is a detailed overview of its solubility characteristics essential for experimental planning.

Table: **VE-821** Solubility Profile in Common Laboratory Solvents

Solvent	Solubility	Concentration	Additional Notes
DMSO	Freely soluble	≥50 mg/mL (135.72 mM) [1] [2]	Primary recommended solvent for stock solution preparation.
Water	Insoluble	< 0.1 mg/mL [1]	Not suitable for direct aqueous preparation.
Ethanol	Insoluble	Information not available [2]	Not recommended for stock solutions.

Stock Solution Preparation & Handling

Standard Preparation Protocol

- **Calculating Mass:** Determine the mass of **VE-821** solid required to achieve the desired concentration and volume (e.g., 50 mg in 1 mL of DMSO for a ~50 mg/mL stock).
- **Reconstitution:** Add the appropriate volume of high-quality, **freshly opened, anhydrous DMSO** to the compound. Hygroscopic DMSO can absorb water from the atmosphere, which may affect long-term stability [1].
- **Mixing:** Vortex the solution thoroughly for 1-2 minutes. If the compound does not dissolve completely, briefly warm the tube in a **37°C water bath for 10 minutes** and/or sonicate it in an ultrasonic bath [2].
- **Quality Check:** Ensure the solution is clear and particulate-free.

Aliquoting and Storage

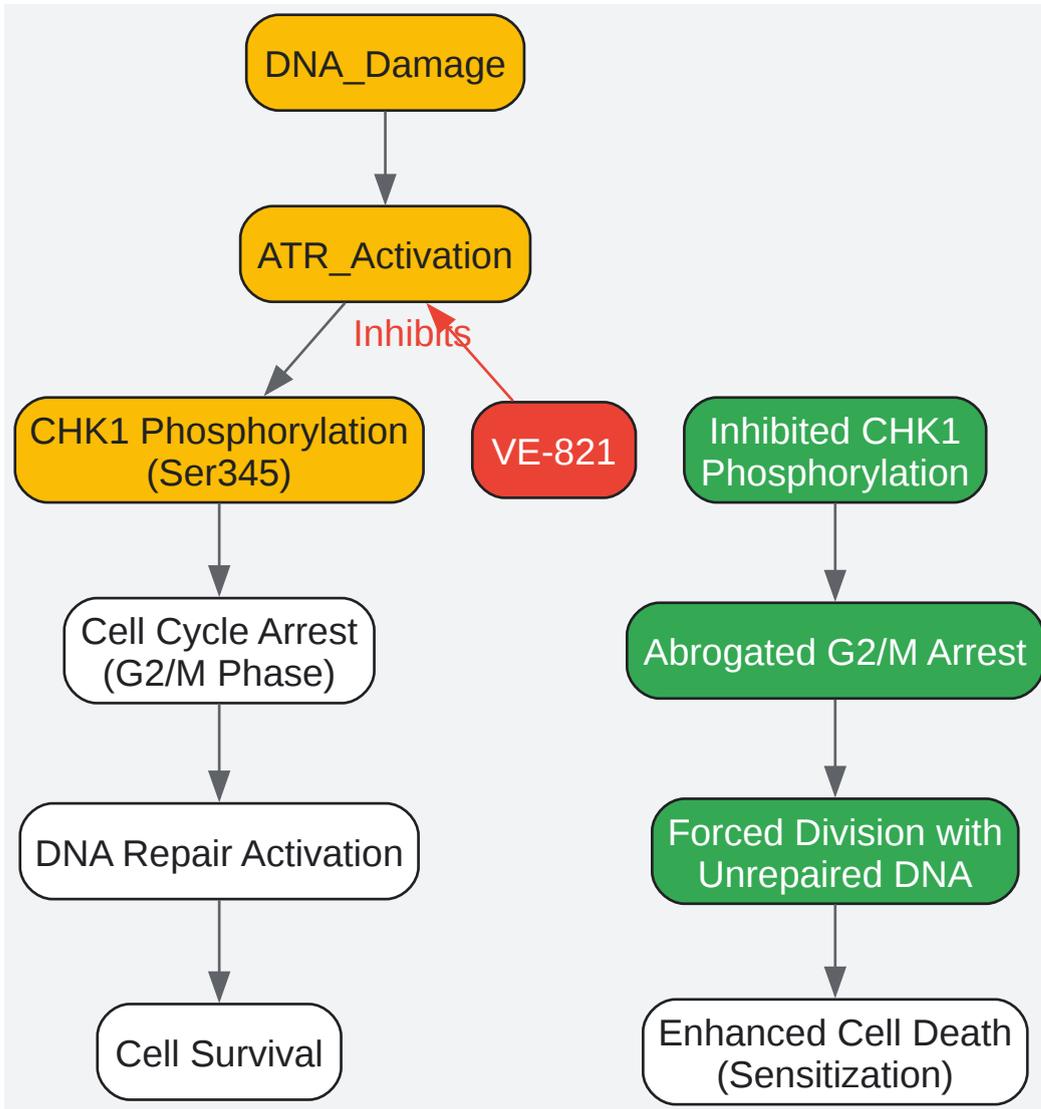
- **Storage Conditions:** Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at **-20°C for 6 months or -80°C for 1 year** [1].
- **Stability Note:** For long-term storage, the **solid powder** is more stable than solutions. Store the powder at -20°C, protected from light and moisture [3].

Troubleshooting Solubility Issues

- **Problem:** Compound not dissolving fully in DMSO.
- **Solution:** Warm the tube gently to 37°C. Avoid higher temperatures to prevent compound degradation. Do not use water or ethanol to aid dissolution, as **VE-821** is insoluble in these solvents.
- **Precipitation in Dilute Working Solutions:** If precipitation occurs when diluting the DMSO stock into aqueous cell culture media, ensure the **final DMSO concentration does not exceed 0.1-1% (v/v)**, which is generally well-tolerated by most cell lines. Adding the DMSO stock drop-wise to the media while vortexing can help.

Biological Context & Experimental Workflow

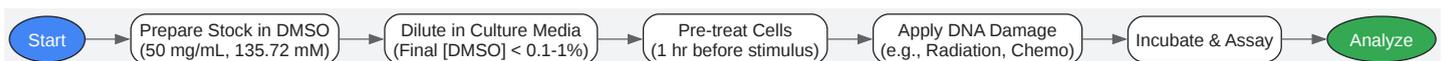
VE-821 exerts its research effects by potently and selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the core signaling pathway that **VE-821** targets and its cellular consequences.



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*Diagram 1: Mechanism of ATR inhibition by **VE-821**. **VE-821** blocks the ATR-CHK1 signaling axis, preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and cell death, especially in combination with DNA-damaging agents.*

A typical experiment involving **VE-821** follows a logical sequence, from stock solution preparation to final analysis. The workflow below outlines the key stages.



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Diagram 2: General experimental workflow for using **VE-821** in cell-based assays.

Key Experimental Protocols & Applications

Radiosensitization Protocol (Clonogenic Assay) [4] [5]

- **Cell Lines:** HeLa, U2OS, pancreatic cancer lines (PSN-1, MiaPaCa-2, PANC-1), primary pancreatic PancM cells.
- **VE-821 Treatment:** 1 μM , pre-incubated for 1 hour before irradiation.
- **Irradiation:** Carbon ions (LET 70 keV/ μm) or X-rays.
- **Post-Irradiation Incubation:** With **VE-821** for up to 72 hours.
- **Key Findings:** **VE-821** caused **abrogation of G2/M checkpoint**, forced irradiated cells to divide, and led to increased **micronuclei formation** and decreased cell survival, particularly in tumor cells.

Chemosensitization Protocol (Gastric Cancer) [6]

- **Cell Lines & Organoids:** MKN-45, AGS gastric cancer cells, and patient-derived gastric cancer organoids.
- **Co-treatment:** **VE-821** combined with **cisplatin**.
- **Assays:** Cell viability (CCK-8), apoptosis (flow cytometry), protein analysis (Western blot).
- **Key Findings:** **VE-821 downregulated ATR-CHK1 phosphorylation**, reversed cisplatin-induced DDR activation, inhibited STAT3 activation, and synergized with cisplatin to reduce viability in cells, organoids, and in vivo models.

In-Vivo Dosing Preparation [1]

- **Vehicle Formulation:** 10% PEG300 + 2.5% Tween-80 in water, pH adjusted to 4.

Table: Summary of Typical In-Vitro **VE-821** Usage

Application	Typical Working Concentration	Pre-treatment Time	Combination Agent
Radiosensitization	1 μM [5]	1 hour [5]	X-rays / Carbon Ions [4]

Application	Typical Working Concentration	Pre-treatment Time	Combination Agent
Chemosensitization	1 - 10 μM [6] [2]	1 hour [5]	Cisplatin, Gemcitabine [6] [5]
Pathway Inhibition	1 - 10 μM [3] [2]	1 - 4 hours [3]	Gemcitabine, Radiation [5]

Frequently Asked Questions (FAQ)

- **What is the maximum recommended DMSO concentration for cell culture studies with VE-821?** For most cell-based assays, the final DMSO concentration in culture media should be kept **below 0.1% to 1%** (v/v). This range is generally non-toxic to cells and ensures that the solvent does not confound experimental results.
- **Can VE-821 be used in vivo? What formulation is recommended?** Yes, **VE-821** has been used in vivo. A recommended vehicle is **10% PEG300 + 2.5% Tween-80 in water, with the pH adjusted to 4** [1]. This formulation helps maintain the compound in solution for administration.
- **My cell viability is too low when using VE-821 alone. Is this expected?** Yes, to some extent. While **VE-821** is primarily a sensitizing agent, it does exhibit **single-agent toxicity at higher concentrations (typically >3 μM)** [5]. This effect can be more pronounced in certain cancer cell lines with specific genetic backgrounds (e.g., ATM or p53 deficiencies). It is crucial to include a "**VE-821 only**" control in all experiments to distinguish its standalone effects from sensitization.
- **How do I confirm that VE-821 is working in my experiment?** The most common method for confirming target engagement is by **Western blot analysis** to detect the **reduction of phosphorylated CHK1 at Ser345** [6] [5]. This phosphorylation event is directly catalyzed by ATR; its inhibition upon **VE-821** treatment confirms the drug is effectively blocking the pathway.
- **Why is my VE-821 stock solution precipitating upon storage at -20°C?** DMSO freezes at approximately **19°C**. When frozen, solutes can be forced out of solution, leading to precipitation. Always **allow frozen DMSO stock solutions to thaw completely at room temperature and vortex**

them thoroughly before use. If precipitation persists, warming to 37°C and sonication may be necessary. For critical long-term studies, storing aliquots at **-80°C** is preferred.

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To cite this document: Smolecule. [Comprehensive Technical Support Guide: VE-821 Solubility and Experimental Applications]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548526#ve-821-solubility-issues-dms0-concentration>]

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